Cas no 1361899-73-1 (2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester)

2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester is a fluorinated biphenyl derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring dichloro and fluoro substituents, enhances its reactivity and selectivity in synthetic pathways, making it a valuable intermediate for the development of bioactive compounds. The ethyl ester group improves solubility in organic solvents, facilitating further chemical modifications. This compound's stability under standard conditions ensures reliable handling and storage. Its unique substitution pattern may contribute to interactions with biological targets, supporting its use in structure-activity relationship studies. Suitable for controlled reactions, it offers versatility in fine chemical synthesis.
2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester structure
1361899-73-1 structure
商品名:2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester
CAS番号:1361899-73-1
MF:C15H11Cl2FO2
メガワット:313.151046037674
CID:4999994

2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

    • 2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester
    • インチ: 1S/C15H11Cl2FO2/c1-2-20-15(19)13-9(5-4-8-12(13)18)10-6-3-7-11(16)14(10)17/h3-8H,2H2,1H3
    • InChIKey: PSHNSNGJYCOZAJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CC=1C1C=CC=C(C=1C(=O)OCC)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 340
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 5.1

2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011000316-500mg
2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester
1361899-73-1 97%
500mg
823.15 USD 2021-07-05
Alichem
A011000316-1g
2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester
1361899-73-1 97%
1g
1,475.10 USD 2021-07-05
Alichem
A011000316-250mg
2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester
1361899-73-1 97%
250mg
475.20 USD 2021-07-05

2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester 関連文献

2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl esterに関する追加情報

Introduction to 2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester (CAS No. 1361899-73-1) and Its Recent Applications in Chemical Biology

2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 1361899-73-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the biphenyl derivatives, a class of molecules known for their broad spectrum of biological activities. The presence of both chloro and fluoro substituents in its structure imparts distinct reactivity and selectivity, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals.

The biphenyl core is a privileged structure in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to mimic certain biological recognition motifs. In particular, the substitution pattern at the 2', 3', and 3 positions—specifically the chloro and fluoro groups—contributes to the compound's pharmacological profile. The ethyl ester functionality at the 2 position introduces a site for further derivatization, allowing chemists to modulate solubility, metabolic stability, and binding affinity.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the potential of such biphenyl derivatives more efficiently. Studies indicate that compounds with similar structural motifs exhibit promising activity against various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, modifications of the biphenyl core have been associated with inhibitory effects on enzymes such as cytochrome P450 monooxygenases, which play a critical role in drug metabolism.

The fluoro substituent, in particular, is well-documented for its ability to enhance metabolic stability and binding affinity in drug candidates. This property has been leveraged in the development of fluoro-substituted biphenyl derivatives as leads for treating neurological disorders, cancer, and infectious diseases. The chloro group further contributes to the compound's reactivity, enabling cross-coupling reactions that are pivotal in constructing more complex molecular architectures.

In terms of synthetic chemistry, 2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester serves as a versatile intermediate. Its preparation typically involves multi-step organic synthesis, often starting from commercially available biphenyl precursors. The introduction of chloro and fluoro groups can be achieved through halogenation reactions or nucleophilic aromatic substitution, while the ester functionality can be installed via esterification or transesterification methodologies. These synthetic routes highlight the compound's utility as a building block for more intricate molecules.

One notable application of this compound is in the development of kinase inhibitors. Kinases are a family of enzymes essential for cell signaling, and dysregulation of their activity is implicated in numerous diseases. Researchers have utilized biphenyl derivatives as kinase inhibitors due to their ability to bind to ATP pockets within these enzymes. The specific arrangement of substituents in 2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester enhances its interactions with target kinases, potentially leading to high-affinity binding and therapeutic efficacy.

Another area where this compound has shown promise is in agrochemical research. Fluoro-substituted biphenyl derivatives have been explored as herbicides and fungicides due to their ability to disrupt essential biological processes in pests while maintaining low toxicity to non-target organisms. The structural features of 2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester, including its chloro and fluoro groups, contribute to its bioactivity by influencing interactions with biological targets such as enzymes involved in plant growth regulation.

The growing interest in green chemistry has also influenced the synthesis and application of this compound. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and hazardous byproducts. For example, catalytic methods have been employed to introduce chloro and fluoro groups more efficiently, reducing reliance on traditional halogenation techniques that may generate stoichiometric amounts of halide salts.

In conclusion, 2',3'-Dichloro-3-fluoro-biphenyl-2-carboxylic acid ethyl ester (CAS No. 1361899-73-1) represents a significant advancement in chemical biology research. Its unique structural features make it a valuable scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for biphenyl derivatives, compounds like this one will undoubtedly play a crucial role in shaping future pharmaceuticals and agrochemicals.

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